tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1713160-51-0
VCID: VC2741810
InChI: InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Molecular Formula: C13H13IN2O4
Molecular Weight: 388.16 g/mol

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

CAS No.: 1713160-51-0

Cat. No.: VC2741810

Molecular Formula: C13H13IN2O4

Molecular Weight: 388.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate - 1713160-51-0

Specification

CAS No. 1713160-51-0
Molecular Formula C13H13IN2O4
Molecular Weight 388.16 g/mol
IUPAC Name tert-butyl 3-iodo-4-nitroindole-1-carboxylate
Standard InChI InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
Standard InChI Key JEONRGIOYRJXGB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I

Introduction

Chemical Structure and Properties

Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is an indole derivative characterized by several key functional groups attached to the basic indole scaffold. The compound has an iodo group at the 3-position, a nitro group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position (N1). These functional groups significantly influence the compound's reactivity, stability, and potential applications in various chemical and biological systems.

Physical and Chemical Properties

The compound tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is identified by the CAS registry number 1713160-51-0 and has a molecular formula of C13H13IN2O4 . Its molecular weight is calculated to be 388.16 g/mol, which reflects its relatively complex structure containing carbon, hydrogen, iodine, nitrogen, and oxygen atoms . This compound appears as a yellow solid at room temperature, similar to its structural analog tert-butyl 3-iodo-1H-indole-1-carboxylate .

Table 1: Physical and Chemical Properties of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

PropertyValue
CAS Number1713160-51-0
Molecular FormulaC13H13IN2O4
Molecular Weight388.16 g/mol
Physical StateYellow solid (presumed based on analogous compounds)
Storage ConditionsRecommended storage at 0-8°C (based on similar compounds)
Purity in Commercial Samples95-97% (typically available)

Structural Features and Reactivity

The indole core of this compound serves as a privileged structure in medicinal chemistry due to its presence in many biologically active compounds. The 3-iodo substituent is particularly significant as it provides a reactive site for various coupling reactions, especially palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Heck reactions. The nitro group at the 4-position introduces electronic effects that can influence the reactivity of the compound, particularly at the iodinated position. Additionally, the tert-butoxycarbonyl (Boc) protecting group at the nitrogen position serves to protect the indole nitrogen and modulate the compound's reactivity in synthetic applications.

Synthesis Methods

The synthesis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate involves multi-step synthetic routes starting from commercially available indole precursors. The synthesis pathway typically requires careful consideration of reaction conditions to ensure regioselectivity and high yields of the desired product.

General Synthetic Approach

A general synthetic approach to tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate may involve the following key steps:

  • N-Protection: The starting indole is typically protected at the nitrogen position using di-tert-butyl dicarbonate (Boc2O) to form tert-butyl 1H-indole-1-carboxylate.

  • Iodination: Selective iodination at the C3 position can be achieved using various iodinating agents such as N-iodosuccinimide (NIS) in an appropriate solvent.

  • Nitration: The 4-position is then selectively nitrated using nitration conditions, such as nitric acid with sulfuric acid or other nitrating agents, with careful temperature control to ensure regioselectivity.

Each step in the synthesis requires optimization of reaction conditions, including temperature, solvent choice, reaction time, and purification methods to achieve high yields and purity of the final product.

Alternative Synthetic Routes

Alternative approaches may include starting with a 4-nitroindole and introducing the iodo group at the 3-position, or beginning with a 3-iodoindole and introducing the nitro group at the 4-position, followed by N-protection with a Boc group. The choice of synthetic route often depends on the availability of starting materials, desired scale, and specific requirements for purity and yield.

Chemical Reactions

Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate can participate in various chemical transformations due to its multiple reactive functional groups. Understanding these reactions is crucial for utilizing this compound in organic synthesis and medicinal chemistry applications.

Reactions at the Iodo Position

Applications in Research and Development

Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate serves various purposes in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Use as a Synthetic Intermediate

This compound is valuable as a synthetic intermediate in the preparation of more complex molecules. Its reactive functional groups provide multiple handles for further elaboration, making it useful in the synthesis of potential drug candidates and other biologically active compounds. The iodo group, in particular, enables various coupling reactions for introducing new carbon-carbon bonds, while the nitro group offers opportunities for diversification through reduction and subsequent functionalization.

Applications in Pharmaceutical Research

In pharmaceutical research, tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate may serve as a building block for the development of compounds with specific biological activities. Indole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. The ability to selectively modify the indole scaffold at multiple positions, as enabled by compounds like tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, allows medicinal chemists to explore structure-activity relationships and develop optimized drug candidates.

Comparative Analysis

A comparative analysis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate with structurally related compounds provides insights into the effects of specific functional groups on chemical and biological properties.

Comparison with Related Indole Derivatives

Table 2: Comparison of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylateC13H13IN2O4388.16 Base compoundYellow solid; Used in organic synthesis
tert-Butyl 3-iodo-1H-indole-1-carboxylateC13H14INO2343.16 Lacks nitro group at 4-positionYellow solid; Stored at 0-8°C; Warning for oral toxicity and skin sensitization
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylateC14H14N2O5VariesHas formyl group instead of iodo at 3-positionSynthetic intermediate in organic chemistry

The structural variations among these compounds significantly influence their chemical reactivity and potential biological activities. For example, the presence of the nitro group in tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, compared to tert-Butyl 3-iodo-1H-indole-1-carboxylate, introduces additional electronic effects that can alter the compound's reactivity, particularly at the iodinated position. Similarly, the replacement of the iodo group with a formyl group (as in tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate) changes the types of reactions the compound can undergo.

Structure-Property Relationships

The functional groups present in tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate influence various properties, including solubility, stability, and reactivity. The nitro group typically enhances the compound's electron-deficient character, potentially making it more reactive toward nucleophiles. The iodo group provides a site for various coupling reactions, while the tert-butoxycarbonyl group affects the compound's solubility in organic solvents and provides protection for the indole nitrogen.

SupplierProduct NumberPurityPackage SizePrice (USD)Last Updated
Matrix Scientific105371Not specified2g$9082021-12-16
ChemenuCM26729995%+1g$3962021-12-16
CrysdotCD1123430497%1g$4202021-12-16

The relatively high cost of this compound reflects its specialized nature and the complexity involved in its synthesis. Researchers should consider these costs when planning experiments involving tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate and may explore alternative synthetic routes for large-scale applications.

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